molecular formula C14H20N4O3S B3966699 1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea

1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea

Cat. No.: B3966699
M. Wt: 324.40 g/mol
InChI Key: LGHYCNKKTCVWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of 1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea typically involves the reaction of 4-nitroaniline with 3-(morpholin-4-yl)propyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Preparation of 3-(morpholin-4-yl)propyl isothiocyanate by reacting 3-(morpholin-4-yl)propylamine with thiophosgene.

    Step 2: Reaction of 4-nitroaniline with 3-(morpholin-4-yl)propyl isothiocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzyme inhibition and regulation.

    Medicine: Preliminary studies suggest that it may possess anticancer, antibacterial, and antifungal properties, making it a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and nitrophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-acetylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea: This compound has a similar structure but features an acetyl group instead of a nitro group, which may result in different biological activities and chemical properties.

    1-(3-morpholin-4-ylpropyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea: This compound contains a sulfonyl group, which can influence its solubility and reactivity compared to the nitrophenyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c19-18(20)13-4-2-12(3-5-13)16-14(22)15-6-1-7-17-8-10-21-11-9-17/h2-5H,1,6-11H2,(H2,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHYCNKKTCVWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[3-(Morpholin-4-yl)propyl]-3-(4-nitrophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.